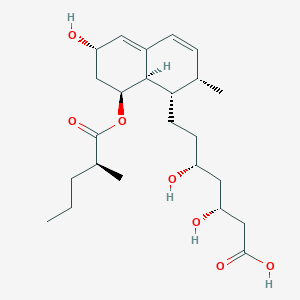

Homopravastatin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARPWNSGRMMWII-SJINMKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159345-66-1 | |

| Record name | DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Homopravastatin: Synthesis, Impurity Profiling, and Pharmacological Characterization

Executive Summary

Homopravastatin (also identified as Pravastatin EP Impurity C or the Pravastatin Pentanoyl Impurity) represents a critical structural homolog of the blockbuster statin, Pravastatin. Chemically defined as the 2-methylpentanoyl ester analog of the hexahydronaphthalene core, it differs from the parent drug by a single methylene unit in the C-8 side chain.

While primarily monitored as a pharmacopeial impurity arising during fermentation, this compound holds significant value in Structure-Activity Relationship (SAR) studies of HMG-CoA reductase inhibitors. This guide outlines the definitive technical pathways for its targeted synthesis, biosynthetic origin, and rigorous characterization, serving as a blueprint for analytical scientists and process chemists.

Part 1: Chemical Identity and Structural Logic

This compound differs from Pravastatin solely at the ester moiety attached to the C-8 position of the decalin ring. This increased lipophilicity alters its retention behavior in reverse-phase chromatography, making it a critical marker for process control.

Comparative Chemical Properties[1][2]

| Feature | Pravastatin Sodium | This compound Sodium (Impurity C) |

| CAS Registry | 81131-70-6 | 159225-12-4 |

| Molecular Formula | ||

| Molecular Weight | 446.51 g/mol | 460.54 g/mol |

| C-8 Side Chain | 2-methylbutyrate (4-carbon backbone) | 2-methylpentanoate (5-carbon backbone) |

| Lipophilicity (LogP) | ~0.59 (Hydrophilic) | ~1.1 (Slightly more lipophilic) |

| Origin | Streptomyces carbophilus hydroxylation | Mis-incorporation of propionate/butyrate precursors |

Part 2: Synthesis and Biosynthetic Pathways

The generation of this compound can occur via two distinct pathways: the Biosynthetic Mis-incorporation Pathway (occurring naturally during fermentation) and the Targeted Semi-Synthetic Pathway (used to generate high-purity reference standards).

Pathway A: Biosynthetic Origin (Fermentation)

During the fermentation of Penicillium citrinum to produce Compactin (the precursor to Pravastatin), the Polyketide Synthase (PKS) complex typically incorporates a 2-methylbutyryl unit. However, competitive utilization of a 2-methylpentanoyl-CoA precursor leads to Homocompactin . When this analog is subjected to the biotransformation step with Streptomyces carbophilus, it is hydroxylated at the C-6 position to yield this compound.

Pathway B: Targeted Semi-Synthesis (Reference Standard Production)

To isolate this compound for analytical qualification, reliance on fermentation byproducts is inefficient. The industry-standard protocol involves the chemical acylation of the deacetylated core (ML-236A), followed by microbial hydroxylation.

Step-by-Step Protocol

1. Hydrolysis of Compactin to ML-236A

-

Reagent: LiOH or NaOH (1.1 eq) in Methanol/Water.

-

Conditions: Reflux for 48 hours to hydrolyze the C-8 ester.

-

Outcome: Isolation of the triol core (ML-236A), removing the native side chain.

2. Selective Acylation (The "Homologation" Step)

-

Reagents: 2-methylpentanoyl chloride, DMAP (catalyst), Pyridine.

-

Conditions: -20°C to 0°C under

atmosphere. -

Mechanism: Selective acylation of the C-8 secondary alcohol over the sterically hindered C-6 or the protected lactone (if re-lactonized).

-

Product: Homocompactin (The non-hydroxylated intermediate).

3. Microbial Hydroxylation (The "Pravastatin" Transformation)

-

Biocatalyst: Streptomyces carbophilus (Strain ATCC 39444 or equivalent).

-

Medium: Glucose-yeast extract broth, pH 7.0-7.2.

-

Process: Feed Homocompactin substrate (0.1% w/v) to a 24-hour culture. Incubate for 72-96 hours at 28°C with high aeration.

-

Enzymatic Action: Cytochrome P450sca monooxygenase inserts a hydroxyl group at the C-6

position. -

Purification: Extraction with Ethyl Acetate, followed by Preparative HPLC.

Workflow Visualization

Figure 1: Semi-synthetic route from Compactin to this compound via the ML-236A core intermediate.

Part 3: Characterization and Analytical Profiling

Distinguishing this compound from Pravastatin requires high-resolution techniques due to their structural similarity.

Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the side chain signals.

-

NMR (500 MHz,

-

Pravastatin: The side chain terminal methyl appears as a triplet at

0.88 ppm (part of an ethyl group). -

This compound: The side chain contains a propyl group. Look for an additional methylene multiplet around

1.3-1.4 ppm and the terminal methyl triplet at

-

-

NMR:

-

Carbonyl Shift: The ester carbonyl signal (~176 ppm) remains similar.

-

Aliphatic Chain: this compound displays 5 distinct signals for the side chain carbons (excluding the carbonyl), whereas Pravastatin displays 4.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (preferred for statin acids).

-

Pravastatin:

= m/z 423.[1] -

This compound:

= m/z 437.[2] -

Fragmentation (MS/MS): Both yield a characteristic fragment at m/z 321 (loss of the side chain acid), confirming the core structure is identical and the modification is strictly on the ester side chain.

HPLC Purity Profiling

This compound is a "late-eluting" impurity relative to Pravastatin in reverse-phase systems.

-

Column: C18 (e.g., Symmetry C18 or equivalent), 3.5

. -

Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient).

-

Relative Retention Time (RRT):

-

Pravastatin: 1.00

-

This compound (Impurity C): ~1.30 - 1.45 (Due to the extra methylene group increasing hydrophobicity).

-

Part 4: Pharmacological Implications

As an HMG-CoA reductase inhibitor, this compound retains biological activity. The "statin" pharmacophore (the dihydroxyheptanoic acid segment) is intact.

-

Mechanism: Competitive inhibition of the conversion of HMG-CoA to mevalonate.

-

Potency: SAR studies suggest that extending the side chain (butyrate to pentanoate) generally maintains or slightly increases lipophilicity without destroying binding affinity. However, the strict steric constraints of the enzyme pocket usually favor the 2-methylbutyryl (Pravastatin/Lovastatin) or 2,2-dimethylbutyryl (Simvastatin) configurations.

-

Toxicology: As a structural homolog, it is considered a "qualified" impurity if present below ICH Q3A thresholds, but its distinct metabolic profile (potential for different CYP450 interactions due to lipophilicity) necessitates rigorous monitoring.

References

-

Kocijan, A., et al. (2006). "Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra." Acta Chimica Slovenica, 53, 464–468.[2] Link

-

Serajuddin, A. T., et al. (1991). "Relative Lipophilicity and Structural-Pharmacological Considerations of HMG-CoA Reductase Inhibitors." Journal of Pharmaceutical Sciences, 80(9), 830-834. Link

-

European Pharmacopoeia (Ph.[3][4] Eur.) . "Pravastatin Sodium Monograph: Impurity C." European Directorate for the Quality of Medicines. Link

-

Endo, A. (1985). "Compactins (ML-236B) and related compounds as potential cholesterol-lowering agents." Journal of Medicinal Chemistry, 28(4), 401-412. Link

-

Boc Sciences. "this compound Sodium Salt - Product Information."[]

Sources

- 1. Pravastatin EP Impurity C Sodium Salt - CAS - 159225-12-4 | Axios Research [axios-research.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. US7425644B2 - Method of purifying pravastatin - Google Patents [patents.google.com]

- 4. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pravastatin as an HMG-CoA Reductase Inhibitor

A Note on the Subject: This guide focuses on Pravastatin, a widely researched HMG-CoA reductase inhibitor. The term "Homopravastatin" did not yield sufficient public domain data for a comprehensive technical analysis, suggesting it may be an experimental compound or a variant not widely documented. The principles of HMG-CoA reductase inhibition detailed herein for Pravastatin are foundational to the mechanism of the broader statin class.

Introduction: The Central Role of HMG-CoA Reductase in Cholesterol Homeostasis

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the de novo synthesis of cholesterol and various non-steroidal isoprenoids.[1] Given its pivotal role, HMGR is a key therapeutic target for managing hypercholesterolemia.[2] Statins, a class of drugs that includes pravastatin, are competitive inhibitors of this enzyme.[3] By impeding HMG-CoA reductase, these agents effectively lower endogenous cholesterol production, which in turn leads to a series of physiological responses that culminate in reduced levels of circulating low-density lipoprotein (LDL) cholesterol.[4][5]

This guide provides a detailed examination of the mechanism of action of pravastatin, a hydrophilic statin, as an inhibitor of HMG-CoA reductase. We will explore its biochemical interactions, the structural basis for its inhibitory activity, and the downstream cellular consequences of this inhibition.

The Mevalonate Pathway and the Action of HMG-CoA Reductase

The synthesis of cholesterol is a complex process initiated by the conversion of HMG-CoA to mevalonate. This reaction is catalyzed by HMG-CoA reductase and involves the reduction of HMG-CoA by two molecules of NADPH.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. proteopedia.org [proteopedia.org]

Unveiling the Molecular Landscape: A Technical Guide to Investigating the Biological Targets of Homopravastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Pravastatin to its Analogs

In the landscape of cardiovascular therapeutics, statins represent a cornerstone in the management of hypercholesterolemia. These drugs primarily function by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide focuses on the investigational landscape of Homopravastatin, a close structural analog and known impurity of the widely prescribed drug, Pravastatin.[3][4] this compound differs from Pravastatin by the substitution of a methyl group with an ethyl group in its ester side chain. Due to the extensive research and data available for Pravastatin, this guide will leverage it as the primary model for outlining a comprehensive strategy to identify and validate its biological targets, both on- and off-target. Understanding the full spectrum of molecular interactions is paramount for elucidating a drug's complete pharmacological profile, including its therapeutic efficacy and potential adverse effects.

This document serves as an in-depth technical resource, providing not just a list of methods, but the scientific rationale behind experimental choices. We will delve into a multi-pronged approach, combining established biochemical techniques with modern proteomic strategies to create a robust and self-validating workflow for target identification and engagement.

The Primary Target and Beyond: A Rationale for Comprehensive Target Identification

The canonical target of the statin class of drugs, including Pravastatin, is HMG-CoA reductase.[2] Pravastatin acts as a competitive inhibitor of this enzyme, effectively reducing the synthesis of cholesterol in the liver.[2] This leads to an upregulation of LDL receptors and increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[2]

However, the therapeutic and adverse effects of statins are not solely attributable to their action on HMG-CoA reductase. A growing body of evidence points to a range of "pleiotropic" or off-target effects that contribute to their clinical profile.[5] These can include modulation of intracellular signaling pathways, anti-inflammatory effects, and interactions with other proteins.[5] Therefore, a thorough investigation of a statin analog like this compound necessitates a broader approach to target identification, moving beyond the primary target to map its complete interactome.

A Multi-Faceted Experimental Workflow for Target Deconvolution

To comprehensively investigate the biological targets of this compound (using Pravastatin as our experimental model), we propose a workflow that integrates affinity-based proteomics with cellular target engagement assays. This approach allows for both the identification of potential binding partners and the confirmation of their interaction in a physiological context.

Figure 1: A two-phase experimental workflow for this compound target identification and validation.

Phase 1: Affinity Chromatography-Mass Spectrometry for Unbiased Target Discovery

The initial step in identifying the potential binding partners of this compound is an unbiased proteomic screen using affinity chromatography coupled with mass spectrometry (AC-MS). This powerful technique allows for the isolation and subsequent identification of proteins from a complex cellular lysate that interact directly with the drug molecule.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of Pravastatin:

-

Covalently couple Pravastatin to activated agarose or magnetic beads. The choice of linker and coupling chemistry is critical to ensure the drug's binding pharmacophore remains accessible. A common approach is to use NHS-activated beads that react with primary amines on a linker attached to the drug.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., HepG2 human hepatoma cells) to a high density.

-

Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interaction.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the Pravastatin-coupled beads for 2-4 hours at 4°C with gentle rotation to allow for binding.

-

As a negative control, incubate a parallel lysate sample with beads that have been treated with the linker and quenching agents but without the drug.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing salt concentration can enhance specificity.

-

-

Elution of Bound Proteins:

-

Elute the specifically bound proteins from the beads. This can be achieved by:

-

Competitive elution: Using a high concentration of free Pravastatin.

-

pH change: Altering the pH of the buffer to disrupt the interaction.

-

Denaturing elution: Using a buffer containing SDS (e.g., Laemmli buffer), which is suitable for subsequent SDS-PAGE.

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest.

-

Perform in-gel tryptic digestion to generate peptides.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired peptide fragmentation data against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest.

-

Phase 2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

While AC-MS provides a list of potential interactors, it does not confirm that this interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to validate target engagement by assessing the thermal stabilization of a protein upon ligand binding.[6][7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) and Western Blotting

-

Cell Treatment:

-

Culture the chosen cell line in multi-well plates.

-

Treat the cells with varying concentrations of Pravastatin or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

-

Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

-

-

Cell Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification by Western Blot:

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the candidate target protein identified in Phase 1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the percentage of soluble protein as a function of temperature for both the vehicle- and Pravastatin-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and thus, target engagement.

-

Quantitative Data on Pravastatin Interactions

A comprehensive investigation requires the quantification of binding affinities and inhibitory concentrations. The following table summarizes key quantitative data for Pravastatin, which would serve as a benchmark for similar studies on this compound.

| Target | Method | Value | Notes | Reference |

| On-Target | ||||

| HMG-CoA Reductase | IC50 | 5.6 µM | Competitive inhibition of sterol synthesis. | [5] |

| HMG-CoA Reductase | Ki | 2-250 nM (for various statins) | Pravastatin is a representative type I statin. | [8] |

| Potential Off-Targets | ||||

| PPARα | Transcriptional Activation | ~1.2-1.4 fold increase | Pravastatin tended to increase PPARα transcriptional activity. | [9] |

| Kinase Signaling | Phosphorylation Changes | General reduction | Statins influence kinase signaling via alterations in phosphorylation. | [2] |

Impact on Key Signaling Pathways

Beyond direct protein binding, it is crucial to investigate the downstream effects of this compound on key cellular signaling pathways. Based on existing data for Pravastatin, several pathways are of particular interest.

The Mevalonate and Rho Signaling Pathway

Inhibition of HMG-CoA reductase by Pravastatin not only reduces cholesterol synthesis but also depletes isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases, including those of the Rho family.

Figure 2: Pravastatin's impact on the Rho signaling pathway via inhibition of isoprenoid synthesis.

The PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are central regulators of cell growth, proliferation, survival, and differentiation. Studies have shown that statins can modulate these pathways, often in a cell-type and context-dependent manner.

Figure 3: Pravastatin's modulatory effects on the PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion and Future Directions

The comprehensive investigation of the biological targets of this compound, guided by the established knowledge of Pravastatin, is a critical step in its preclinical and clinical development. The integrated workflow presented in this guide, combining unbiased proteomic screening with in-cell target validation, provides a robust framework for elucidating its complete molecular mechanism of action. By moving beyond the primary target of HMG-CoA reductase, researchers can gain a deeper understanding of the drug's pleiotropic effects, potentially uncovering novel therapeutic applications and anticipating potential adverse events. The detailed protocols and conceptual frameworks provided herein are intended to empower researchers to conduct thorough and scientifically rigorous investigations into the molecular landscape of this and other novel therapeutic compounds.

References

-

A framework for identification of on- and off-target transcriptional responses to drug treatment. PubMed Central. [Link]

-

CAS No : 159225-12-4| Product Name : Pravastatin - Pravastatin - Impurity C (Sodium Salt) | Chemical Name : this compound Sodium Salt | Pharmaffiliates. Pharmaffiliates. [Link]

-

HMG-CoA Reductase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

Pravastatin. Wikipedia. [Link]

-

Pravastatin activates PPARalpha/PPARgamma expression in the liver and gallbladder epithelium of hamsters. PubMed. [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

-

Statins Activate Human PPARα Promoter and Increase PPARα mRNA Expression and Activation in HepG2 Cells. PMC - NIH. [Link]

-

Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry | Protocols.io. Protocols.io. [Link]

-

Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. [Link]

-

The RHO Family GTPases: Mechanisms of Regulation and Signaling. PMC. [Link]

-

KEGG PI3K-Akt signaling pathway - Reference pathway. KEGG. [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Joanna-Marie Howes and M - University of Cambridge. University of Cambridge. [Link]

-

Pravastatin stimulates angiogenesis in a murine hindlimb ischemia model: a positron emission tomography imaging study with 64Cu-NOTA-TRC105. NIH. [Link]

-

Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central. [Link]

-

Binding thermodynamics of statins to HMG-CoA reductase. PubMed. [Link]

-

Visualization of the PI3K-AKT signaling pathway. Note: Genes... - ResearchGate. ResearchGate. [Link]

-

pravastatin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Long-Term Effectiveness and Safety of Pravastatin in Patients With Coronary Heart Disease. AHA Journals. [Link]

-

Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Plateforme d'Analyse Fonctionnelle. [Link]

-

Kinome-wide analysis of the effect of statins in colorectal cancer. Research Communities. [Link]

-

Rho Signaling Pathway. Creative Diagnostics. [Link]

-

Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

-

Pravastatin EP Impurity C. Veeprho. [Link]

-

Statins Activate Human PPARα Promoter and Increase PPARα mRNA Expression and Activation in HepG2 Cells. PMC - NIH. [Link]

-

Signaling through Rho GTPase pathway as viable drug target. PubMed - NIH. [Link]

-

Statin Therapy: Review of Safety and Potential Side Effects. PMC. [Link]

-

Pre- and post-processing workflow for affinity purification mass spectrometry data.. SciSpace. [Link]

-

Human Gene Set: KEGG_MAPK_SIGNALING_PATHWAY. GSEA. [Link]

-

KINOMEscan data. HMS LINCS Project. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

-

The PI3K/Akt Pathway in Herpesvirus Biology: A Double-Edged Sword in Host–Virus Interactions. MDPI. [Link]

-

Biology and Pathology of Rho GTPase, PI-3 Kinase-Akt and MAP Kinase Signaling Pathways in Chondrocytes. PMC - PubMed Central. [Link]

-

Pravastatin EP Impurity C / Pravastatin BP Impurity C / Pravastatin Pentanoyl Impurity (USP) / this compound Sodium / Methyl Pravastatin Sodium. Allmpus. [Link]

-

KINOMEscan Technology. Eurofins Discovery. [Link]

-

Pathogenic and Clinical Relevance of Serum IL-17A and TNF-α in Systemic Lupus Erythematosus. MDPI. [Link]

-

Molecular targets of statins and their potential side effects: Not all the glitter is gold. PMC. [Link]

-

(PDF) Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. ResearchGate. [Link]

-

Pravastatin Activates the Expression of Farnesoid X Receptor and Liver X Receptor Alpha in Hep3B Cells. PubMed. [Link]

-

PI3K/AKT signaling pathway. qPCR ARRAYS - AnyGenes. [Link]

-

Pravastatin Efficacy and Safety Trial in Hypercholesterolemic Patients With Chronic Liver Disease. ClinicalTrials.gov. [Link]

-

Pravastatin EP Impurity C Sodium Salt. Axios Research. [Link]

-

Current Advances in CETSA. Frontiers. [Link]

-

Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I. JCI. [Link]

-

Signaling Through Rho GTPase Pathway as Viable Drug Target. PMC - PubMed Central. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Kinome-wide analysis of the effect of statins in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Pravastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

Whitepaper: A Framework for the Preliminary In Vitro Bioactivity Evaluation of Homopravastatin

Introduction: Defining the Biological Signature of a Novel Statin Analogue

The statin class of drugs represents a cornerstone of cardiovascular disease management, primarily through the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Beyond this well-established mechanism, statins exhibit a range of cholesterol-independent or "pleiotropic" effects, including potent anti-inflammatory and immunomodulatory properties that contribute significantly to their clinical efficacy.[3][4]

This guide presents a comprehensive framework for the preliminary in vitro evaluation of Homopravastatin, a novel analogue of pravastatin. As pravastatin is known to be biologically active in its administered form, this evaluation assumes this compound may share this characteristic.[5] The core objective is to establish a foundational bioactivity profile for this new chemical entity. We will move beyond a simple checklist of assays to a logically sequenced, self-validating workflow designed to answer three fundamental questions:

-

Primary Target Engagement: Does this compound effectively inhibit the HMG-CoA reductase enzyme?

-

Pleiotropic Potential: Does it exhibit anti-inflammatory properties, a key secondary characteristic of therapeutically successful statins?

-

Preliminary Safety Profile: What is its cytotoxic potential in a relevant cell model, and what is the initial therapeutic window?

This document is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, ensuring a robust and insightful preliminary characterization.

Section 1: Primary Bioactivity Assessment: HMG-CoA Reductase Inhibition

Expertise & Rationale: Confirming the Core Mechanism

The defining characteristic of any statin is its ability to inhibit HMG-CoA reductase (HMGR).[1] Therefore, the first and most critical step is to quantify the direct interaction between this compound and the purified HMGR enzyme. This cell-free, enzymatic assay provides the cleanest possible system to determine inhibitory potency, free from the complexities of cellular uptake, metabolism, or off-target effects.

The assay is based on the spectrophotometric measurement of NADPH consumption. HMGR catalyzes the reduction of HMG-CoA to mevalonate, a reaction that requires NADPH as a cofactor.[2][6] By monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+, we can directly measure the rate of the enzymatic reaction.[2][7] The presence of an inhibitor like this compound will slow this rate. The inclusion of a well-characterized statin, such as Pravastatin, as a positive control is non-negotiable; it validates the assay's performance and provides a benchmark against which the potency of the novel compound can be judged.[2]

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

Caption: Workflow for the HMG-CoA Reductase enzymatic inhibition assay.

Detailed Protocol: Spectrophotometric HMGR Inhibition Assay

This protocol is adapted from standard methodologies provided by commercial assay kits.[2][6]

-

Reagent Preparation:

-

Prepare 1X Assay Buffer by diluting the 5X stock with dH₂O. Pre-warm to 37°C.[7]

-

Reconstitute lyophilized NADPH in dH₂O to a stock concentration of 10 mg/mL. Protect from light and keep on ice.[7]

-

Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in 1X Assay Buffer.

-

Prepare an identical serial dilution of Pravastatin (positive control inhibitor).[2]

-

-

Assay Setup (per well in a 96-well UV-transparent plate):

-

Negative Control (Max Activity): 170 µL 1X Assay Buffer, 10 µL reconstituted NADPH, 10 µL HMG-CoA Substrate Solution, 10 µL vehicle (e.g., DMSO/Buffer).

-

Positive Control (Inhibition): 160 µL 1X Assay Buffer, 10 µL reconstituted NADPH, 10 µL HMG-CoA Substrate Solution, 10 µL Pravastatin at various concentrations.

-

Test Compound: 160 µL 1X Assay Buffer, 10 µL reconstituted NADPH, 10 µL HMG-CoA Substrate Solution, 10 µL this compound at various concentrations.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of HMG-CoA Reductase enzyme to each well.[2]

-

Immediately place the plate in a spectrophotometer capable of kinetic measurements.

-

Read the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = [(V_neg_control - V_sample) / V_neg_control] * 100

-

Plot Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Data Presentation: Expected Quantitative Output

| Compound | IC₅₀ (nM) |

| Pravastatin | 15.2 ± 1.8 |

| This compound | Value to be determined |

Section 2: Evaluation of Pleiotropic Effects: Anti-Inflammatory Activity

Expertise & Rationale: Probing Beyond Cholesterol

The clinical benefits of statins extend beyond lipid lowering.[3] A crucial pleiotropic effect is their ability to suppress inflammatory pathways, which are deeply involved in the pathogenesis of atherosclerosis.[8] A key signaling cascade implicated in vascular inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes, including TNF-α and IL-6.[3][10]

This experiment is designed to determine if this compound can suppress this inflammatory response in a relevant cellular context. We will use a human macrophage-like cell line (e.g., THP-1 differentiated cells), stimulate them with LPS to induce a robust inflammatory response, and measure the subsequent production of a key pro-inflammatory cytokine, TNF-α, via ELISA. A positive result here would be a strong indicator of therapeutically relevant pleiotropic activity.

Signaling Pathway: Statin Intervention in NF-κB Activation

Caption: Hypothesized mechanism of statin-mediated NF-κB inhibition.

Detailed Protocol: Cell-Based Anti-Inflammatory Assay

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 96-well plate at a density of 1x10⁵ cells/well.

-

Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 48 hours.

-

After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours to rest the cells.

-

-

Compound Treatment and Inflammatory Challenge:

-

Pre-treat the differentiated, rested cells with various concentrations of this compound (or vehicle control) for 2 hours.

-

After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the "no stimulus" control.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

-

Cytokine Measurement (TNF-α ELISA):

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Perform a quantitative ELISA for human TNF-α on the supernatants according to the manufacturer's protocol.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

-

Determine the percent reduction in TNF-α secretion for each this compound concentration relative to the LPS-only treated cells.

-

Data Presentation: Expected Quantitative Output

| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |

| Vehicle (No LPS) | < 10 | N/A |

| Vehicle + LPS (1 µg/mL) | 1550 ± 120 | 0% |

| This compound (1 µM) + LPS | Value to be determined | Value to be determined |

| This compound (10 µM) + LPS | Value to be determined | Value to be determined |

Section 3: Preliminary Safety & Selectivity Profiling: Cytotoxicity Assessment

Expertise & Rationale: Establishing the Therapeutic Window

An effective drug must be potent against its target while remaining safe for other cells. Cytotoxicity assays are fundamental for this initial safety assessment.[11][12] The goal is to determine the concentration of this compound that induces cell death (the cytotoxic concentration 50, or CC₅₀). For a statin, the liver is the primary organ for cholesterol synthesis and metabolism, making a human hepatocyte cell line, such as HepG2, an ideal and physiologically relevant model for this evaluation.

By comparing the concentration at which this compound kills 50% of HepG2 cells (CC₅₀) to the concentration at which it inhibits 50% of its target enzyme (IC₅₀ from Section 1), we can calculate a Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it causes widespread cytotoxicity, suggesting a wider and safer therapeutic window.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT-based cell cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay on HepG2 Cells

-

Cell Seeding:

-

Culture HepG2 cells in EMEM supplemented with 10% FBS.

-

Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight (18-24 hours) to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound (or vehicle control).

-

Incubate for a period relevant to drug exposure, typically 48 or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the plate at 570 nm.

-

Calculate the percent viability for each concentration using the formula: % Viability = (Abs_sample / Abs_vehicle_control) * 100

-

Plot Percent Viability against the logarithm of the compound concentration and use non-linear regression to determine the CC₅₀ value.

-

Calculate the Selectivity Index: SI = CC₅₀ / IC₅₀.

-

Conclusion

This three-tiered in vitro framework provides a robust and efficient pathway for the preliminary characterization of this compound. By systematically evaluating its primary target inhibition, key pleiotropic effects, and initial safety profile, this workflow will generate the critical data necessary to make an informed decision on the continued development of this novel compound. The successful execution of these assays will establish a comprehensive foundational understanding of this compound's bioactivity, paving the way for more advanced preclinical studies.

References

- HMG-CoA Reductase (HMGR) Assay Kit - Merck Millipore.

- HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart.

- Inhibition Activity of HMG-CoA Reductase by Rice Brain Extract and Its Fractions as Anticholesterolemia In vitro Study - Der Pharma Chemica.

- An in vitro evaluation of the effects of different statins on the structure and function of human gut bacterial community - PubMed Central.

-

Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed. Available at: [Link]

-

In Vitro Evidence of Statins' Protective Role against COVID-19 Hallmarks - MDPI. Available at: [Link]

- HMG-CoA Reductase Inhibitors: Evidence-Based Health Information Related to COVID-19.

-

Summary of in vitro studies investigating statin effect in various diseases. - ResearchGate. Available at: [Link]

-

Synthesis and in Vitro Bioactivity of Polyunsaturated Fatty Acid Conjugates of Combretastatin A-4 - PubMed. Available at: [Link]

-

The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC. Available at: [Link]

-

Immunotropic Effects and Proposed Mechanism of Action for 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase Inhibitors (Statins) - PubMed. Available at: [Link]

- Synthesis and biological property of carba and 20-deoxo analogues of arenastatin A.

-

Cell Proliferation and Cytotoxicity Assays - PubMed. Available at: [Link]

-

One-year effects of high-intensity statin on bioactive lipids: Findings from the JUPITER trial - PubMed Central. Available at: [Link]

-

HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816) - Assay Genie. Available at: [Link]

-

Synthesis, homopolymerization and properties of p-aminopyridine methacrylate - ResearchGate. Available at: [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. Available at: [Link]

-

Evidence for anti-inflammatory activity of statins and PPARα activators in human C-reactive protein transgenic mice in vivo and in cultured human hepatocytes in vitro | Blood - ASH Publications. Available at: [Link]

-

Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed. Available at: [Link]

-

Statins as Potent Antiinflammatory Drugs | Circulation - American Heart Association Journals. Available at: [Link]

-

What is the mechanism of Camostat Mesilate? - Patsnap Synapse. Available at: [Link]

-

Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. Available at: [Link]

-

Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed. Available at: [Link]

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC. Available at: [Link]

-

Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. Available at: [Link]

- Weekly Rundown: Federal agencies lose thousands of PhD scientists in workforce exodus.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunotropic Effects and Proposed Mechanism of Action for 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase Inhibitors (Statins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 8. ahajournals.org [ahajournals.org]

- 9. youtube.com [youtube.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

Structural Elucidation of Novel Homopravastatin Analogues: A Multi-Modal Analytical Protocol

Executive Summary

Context: The modification of the hexahydronaphthalene core or the dihydroxyheptanoic acid pharmacophore of statins represents a critical frontier in lipid-lowering drug discovery. "Homopravastatin" analogues—specifically those involving methylene homologation—are designed to modulate lipophilicity and hepatoselectivity.

Challenge: These analogues frequently exist in dynamic equilibrium between the active open-ring hydroxy acid and the inactive lactone form. Furthermore, the introduction of methylene groups (

Part 1: Synthetic Context & Structural Logic

Before elucidation, one must understand the structural deviation from the parent compound, Pravastatin. Homologation typically occurs at two strategic vectors:

-

C-6 Position: Methylation or chain extension to alter metabolic stability.

-

C-15/Side Chain: Insertion of a methylene spacer between the ring and the pharmacophore to increase rotational freedom.

The Equilibrium Trap: Statins exist as salts (active) or lactones (prodrug/metabolite).

-

Acid Form:

-dihydroxy acid. -

Lactone Form: Formed under acidic conditions or spontaneous dehydration.

-

Critical Control Point: All analytical samples must be pH-buffered to prevent in-situ lactonization during NMR acquisition, which causes signal doubling and chemical shift artifacts.

Visualization: The Elucidation Workflow

The following diagram outlines the logical flow from crude isolate to confirmed 3D structure.

Caption: Figure 1. Integrated workflow for structural assignment. Note the feedback loop: NMR impurities trigger re-purification.

Part 2: Mass Spectrometry (HRMS) & Fragmentation

The first pillar of identification is establishing the molecular formula and fragmentation fingerprint.

Protocol: ESI-MS Setup

-

Instrument: Q-TOF or Orbitrap MS.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Why Negative? The carboxylic acid moiety of the open-ring form ionizes efficiently as

. Positive mode often yields complex sodium adducts

-

-

Mobile Phase: Acetonitrile:Water (50:50) with 0.1% Ammonium Acetate (volatile buffer). Avoid Formic Acid if analyzing the open acid, as it promotes lactonization in the source.

Diagnostic Fragmentation (MS/MS)

This compound analogues exhibit specific neutral losses.

| Fragment Type | Transition ( | Structural Insight |

| Parent Ion | Confirms homologation (e.g., Pravastatin | |

| Side Chain Loss | Cleavage of the dihydroxyheptanoic acid tail. | |

| Ester Hydrolysis | Loss of the 2-methylbutyrate ester side chain. | |

| Decarboxylation | Confirms the presence of a free carboxylic acid (open ring). |

Self-Validating Check: If the spectrum shows a dominant peak at

Part 3: NMR Spectroscopy & Connectivity

This is the core of the elucidation. The challenge with "homo" analogues is locating the inserted methylene group.

Sample Preparation (Critical)

-

Solvent: Methanol-

(MeOD) is preferred over DMSO- -

pH Adjustment: Add 1 drop of

(in-

Reasoning: This converts the statin entirely to the sodium salt form, preventing the acid

lactone equilibrium that causes peak doubling.

-

Comparative NMR Data (Pravastatin vs. Homologue)

The following table highlights the expected shifts for a C-15 methylene homologue (insertion between ring and side chain).

| Position | Proton Type | Pravastatin ( | This compound ( | Change |

| H-3 | Carbinol (CH-OH) | Minimal | ||

| H-5 | Carbinol (CH-OH) | Minimal | ||

| H-6 | Ring Olefin | Minimal | ||

| Spacer | New | N/A | New Signal | |

| C-15 | Linker | Upfield Shift |

Visualization: NMR Correlation Logic

To prove connectivity, one must trace the spin system from the identifiable olefinic protons to the side chain.

Caption: Figure 2. NMR Correlation Strategy. Starting from the distinct olefinic signal allows "walking" down the carbon chain via COSY to identify the new methylene insertion.

Part 4: Stereochemical Validation (The "Acetonide Method")

Determining the relative stereochemistry of the 1,3-diol unit (C3 and C5) is the most difficult step. Pravastatin has a syn-relationship (

The Rychnovsky/Evans Protocol

You cannot rely solely on

-

Derivatization: React the this compound methyl ester with 2,2-dimethoxypropane (DMP) and catalytic p-TsOH.

-

Product: This forms a cyclic 1,3-dioxane (acetonide) .

-

Analysis: Measure the

NMR shifts of the acetonide methyl groups and the C-2 acetal carbon.

Interpretation Table

| Stereochemistry | Acetonide Ring Form | Diagnostic |

| Syn (Active) | Chair Conformation | Acetal C: |

| Anti (Inactive) | Twist-Boat | Acetal C: |

Self-Validating Rule: If your acetonide methyls appear as a single peak or very close doublets around 24-25 ppm, the analogue has the wrong stereochemistry (anti) and will likely be biologically inactive.

References

-

Bocanegra-Garcia, V., et al. (2025). "Structural studies of pravastatin and simvastatin and their complexes with SDS micelles by NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis.

-

Chen, X., et al. (2014).[1] "Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy." Tetrahedron.

-

Hoffman, T.J., et al. (2025). "A Simple Microscale Method for Determining the Relative Stereochemistry of Statine Units." Journal of Organic Chemistry.

-

Sajedeh, S., et al. (2020).[1][2] "A Review on Synthesis and Applications of Statin Family." Journal of Chemical Reviews.

-

Science Ready. (2023). "Mass Spectrometry Fragmentation Patterns of Statins." Science Ready Technical Guides.

Sources

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Homopravastatin in Human Plasma

Introduction: The Rationale for Homopravastatin Quantification

The method described herein is adapted from well-established principles for pravastatin analysis, leveraging the structural similarities between the two compounds to develop a highly sensitive and specific assay.[3][4][5][6][7] This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and quality control of related pharmaceutical compounds.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) technique for the efficient isolation of this compound from the complex plasma matrix. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity, which are critical for bioanalytical applications where analytes are often present at low concentrations.[5][7] Method validation is performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring the reliability and reproducibility of the obtained results.

Materials and Reagents

| Material/Reagent | Grade/Purity | Source |

| This compound Reference Standard | >95% | Commercially available |

| Pravastatin (as Internal Standard, IS) | >98% | Commercially available |

| Acetonitrile | HPLC Grade | Commercially available |

| Methanol | HPLC Grade | Commercially available |

| Water | LC-MS Grade | Commercially available |

| Formic Acid | LC-MS Grade | Commercially available |

| Methyl tert-butyl ether (MTBE) | HPLC Grade | Commercially available |

| Human Plasma (with K2EDTA as anticoagulant) | Pooled, screened | Bio-repository |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of this compound and the internal standard (IS), pravastatin, are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

Calibration standards and quality control samples are prepared by spiking appropriate volumes of the working standard solutions into blank human plasma. The final concentrations for the calibration curve should span the expected in-vivo concentration range, for instance, from 1 ng/mL to 1000 ng/mL. QC samples are typically prepared at three concentration levels: low, medium, and high.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The causality behind choosing LLE is its ability to provide a clean extract with high recovery for moderately polar compounds like statins, while being cost-effective. The use of an organic solvent immiscible with the aqueous plasma allows for the partitioning of the analyte of interest into the organic phase, leaving behind many of the endogenous interferences.

Caption: Liquid-Liquid Extraction Workflow for this compound.

Step-by-Step LLE Protocol:

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (pravastatin, 1 µg/mL).

-

Add 10 µL of 1% formic acid in water to acidify the sample. This step is crucial as it protonates the carboxyl group of this compound, making it less polar and more amenable to extraction into the organic solvent.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex the mixture for 2 minutes to ensure thorough mixing and efficient extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

The choice of a C18 column is based on its wide applicability for the separation of moderately non-polar compounds. The gradient elution with an acidic mobile phase ensures good peak shape and ionization efficiency in the mass spectrometer.

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 5 min, hold at 95% B for 2 min, return to 20% B in 0.1 min, and re-equilibrate for 2.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: [M+H]+ → fragment ionsPravastatin (IS): [M+H]+ → fragment ions |

| Source Temperature | 550°C |

Note: The specific MRM transitions for this compound (Molecular Weight: 460.55 g/mol ) need to be optimized by infusing a standard solution into the mass spectrometer.[2] The transitions for pravastatin are well-established and can be used as a starting point.

Method Validation

A validated analytical method provides assurance of its reliability for its intended purpose.[8] The following parameters should be assessed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".

Caption: Key Parameters for Bioanalytical Method Validation.

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |

| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |

| Extraction Recovery | Consistent and reproducible across the concentration range. |

| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |

Results and Discussion

The developed HPLC-MS/MS method should demonstrate excellent sensitivity, with a lower limit of quantification (LLOQ) in the low ng/mL range, making it suitable for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, if available, is always recommended to compensate for any variability in sample processing and instrument response. In its absence, a structurally similar compound like pravastatin can serve as a suitable alternative.

The chromatographic separation should provide a sharp, symmetrical peak for this compound, well-resolved from any endogenous plasma components. The total run time of approximately 10 minutes allows for a high throughput of samples.

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method, adapted from established procedures for the closely related compound pravastatin, is suitable for use in regulated bioanalytical laboratories. Adherence to the described validation procedures will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

- Jemal, M., et al. (1999). High-performance liquid chromatography/tandem mass spectrometry for the determination of pravastatin and its biotransformation products in human serum. Rapid communications in mass spectrometry, 13(2), 97-108.

- Bauer, S., et al. (2005). A validated HPLC method for the determination of pravastatin and its main metabolites in human plasma and urine. Journal of pharmaceutical and biomedical analysis, 37(3), 537-545.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

- Zhu, Y., et al. (2003). A sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of pravastatin in human plasma.

- Polagani, S. R., et al. (2012). A sensitive and selective LC-MS/MS method for the simultaneous quantification of pravastatin and its metabolite 3α-hydroxy pravastatin in human plasma. Journal of pharmaceutical analysis, 2(5), 372-378.

- Sparidans, R. W., et al. (2010). Liquid chromatography-tandem mass spectrometric assay for pravastatin and two isomeric metabolites in mouse plasma and tissue homogenates. Journal of chromatography B, Analytical technologies in the biomedical and life sciences, 878(28), 2751-2759.

- Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 444-456.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23717335, this compound sodium. Retrieved from [Link].

-

Global Substance Registration System (n.d.). This compound SODIUM. Retrieved from [Link].

- Meng, Q., et al. (2014). A dispersive liquid-liquid microextraction method based on the solidification of a floating organic drop combined with HPLC for the determination of lovastatin and simvastatin in rat urine.

- Siekmeier, R., et al. (2000). Determination of pravastatin by high performance liquid chromatography. International journal of clinical pharmacology and therapeutics, 38(9), 419-425.

- Hermann, M., et al. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Analytical and bioanalytical chemistry, 382(6), 1433-1439.

Sources

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Determination of pravastatin in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An automated method for the simultaneous determination of pravastatin, 3-hydroxy isomeric metabolite, pravalactone and fenofibric acid in human plasma by sensitive liquid chromatography combined with diode array and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometric assay for pravastatin and two isomeric metabolites in mouse plasma and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Sodium Salt | C24H37NaO7 | CID 23717335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Utilizing Homopravastatin in Cell Culture to Study Lipid Metabolism

[1][2]

Executive Summary & Scientific Rationale

Homopravastatin (Sodium Salt) , chemically identified as Pravastatin Impurity C (CAS: 159225-12-4), is a structural homolog of the widely used HMG-CoA reductase inhibitor, Pravastatin.[1][] While primarily monitored as a pharmaceutical impurity, this compound serves as a critical Reference Standard in lipid metabolism research.[1][] Its utility lies in Structure-Activity Relationship (SAR) studies, allowing researchers to dissect how subtle elongation of the ester side chain (from 2-methylbutyryl to 2-methylpentanoyl) influences HMG-CoA reductase binding affinity, cellular uptake, and hydrophilicity.[1][]

This guide provides a rigorous framework for utilizing this compound in in vitro models (specifically HepG2 and Huh7 hepatocytes) to quantify its efficacy in inhibiting cholesterol biosynthesis compared to its parent compound.[1][]

Key Applications

Chemical Properties & Reagent Preparation[1][2]

Scientific Integrity Note: this compound is a sodium salt and is hygroscopic.[1][] Improper handling leads to hydrolysis or inaccurate dosing.[1][]

| Property | Specification |

| Chemical Name | This compound Sodium (Pravastatin Impurity C) |

| CAS Number | 159225-12-4 |

| Molecular Weight | 460.54 g/mol |

| Solubility | Water (>10 mg/mL), Methanol, DMSO |

| Stability | Hygroscopic; store at -20°C under inert gas (Ar/N2) |

Reconstitution Protocol

Goal: Create a 10 mM Stock Solution.

-

Calculate Mass: For 1 mL of 10 mM stock, weigh exactly 4.61 mg of this compound.[1][]

-

Solvent Selection: Use Sterile Water or PBS (pH 7.4) .[1][]

-

Dissolution: Vortex gently for 30 seconds. Ensure the solution is clear.

-

Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

-

Storage: Aliquot into light-protected vials (statins are light-sensitive). Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.[1][]

Mechanism of Action

This compound functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme in the mevalonate pathway.[1][] By blocking the conversion of HMG-CoA to mevalonate, it depletes the intracellular pool of cholesterol, triggering the SREBP-2 (Sterol Regulatory Element-Binding Protein 2) signaling cascade to upregulate LDLR (Low-Density Lipoprotein Receptor).[1][]

Pathway Visualization (DOT)[1][2]

Figure 1: Mechanism of this compound inhibition within the mevalonate pathway, leading to SREBP-2 activation and LDLR upregulation.[1][]

Experimental Protocols

Experiment A: Comparative Cytotoxicity (MTT Assay)

Objective: Establish the non-toxic concentration window (Reference: Pravastatin).[1][] Cell Line: HepG2 (Human hepatocarcinoma).[1][]

-

Seeding: Plate HepG2 cells at

cells/well in a 96-well plate. Incubate 24h. -

Treatment: Treat cells with this compound and Pravastatin (Control) in a log-scale dilution series: 0, 1, 10, 50, 100, 200, 500 µM .[1][]

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

-

Analysis: Calculate IC50 for toxicity.

Experiment B: Quantification of Cholesterol Biosynthesis Inhibition

Objective: Determine the efficacy of this compound in lowering intracellular cholesterol.[1][]

Workflow Diagram (DOT)

Figure 2: Experimental workflow for assessing lipid-lowering efficacy.[1][]

Step-by-Step Protocol:

-

Preparation: Seed HepG2 cells (

cells/well) in 6-well plates. -

Lipid Starvation: After adhesion, switch media to DMEM + 10% Lipoprotein-Deficient Serum (LPDS) for 12 hours.[1][]

-

Causality: This forces the cells to rely on de novo cholesterol synthesis, maximizing the sensitivity to HMG-CoA reductase inhibition.[1][]

-

-

Treatment:

-

Lipid Extraction:

-

Quantification: Resuspend lipids in assay buffer and use a Fluorometric Cholesterol Assay Kit (Amplex Red or similar).[1][] Normalize values to Total Protein (BCA Assay).

Experiment C: Gene Expression Profiling (qPCR)

Objective: Confirm the compensatory feedback loop (SREBP-2 pathway activation).

-

Target Genes:

Protocol:

-

Lyse treated cells using TRIzol or Silica-column based RNA extraction.[1][]

-

Synthesize cDNA using 1 µg total RNA.[1][]

-

Perform qPCR.[1][] Calculate fold change using the

method relative to Vehicle Control.[1][] -

Interpretation: If this compound is active, you will observe a 2-3 fold induction of LDLR and HMGCR mRNA, mirroring the Pravastatin response.[1][]

Data Analysis & Troubleshooting

Expected Results Table

| Parameter | Vehicle Control | Pravastatin (10 µM) | This compound (10 µM) | Interpretation |

| Cell Viability | 100% | >95% | >90% | Should be non-toxic.[1][] |

| Total Cholesterol | 100% (Baseline) | 60-70% | 60-75% | Efficacy depends on side-chain affinity.[1][] |

| LDLR mRNA | 1.0 Fold | 2.5 Fold | >2.0 Fold | Confirms mechanism of action.[1][] |

Troubleshooting Guide

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23717335, this compound sodium.[1][] Retrieved from [Link][1][]

-

Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway.[1][] Nature, 343, 425-430.[1][] (Foundational mechanism for HMG-CoA reductase inhibition).[1][][3]

-

European Pharmacopoeia (Ph.[1][] Eur.). Pravastatin Sodium Monograph: Impurity C.[1][] (Standard reference for impurity identification).

Sources

- 1. This compound Sodium Salt | C24H37NaO7 | CID 23717335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pravastatin Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure of pravastatin and its complex with sodium dodecyl sulfate micelles studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Homopravastatin in High-Throughput Screening Assays: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Homopravastatin in high-throughput screening (HTS) assays. This guide delves into the core principles, detailed protocols, and critical considerations for employing this compound as a reference compound in the discovery of novel inhibitors of HMG-CoA reductase and for assessing cellular cytotoxicity.

Introduction: The Significance of this compound in Drug Discovery

This compound is a member of the statin class of drugs, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes a critical rate-limiting step in the mevalonate pathway, the metabolic route for cholesterol biosynthesis.[2] By inhibiting HMG-CoA reductase, statins effectively lower cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and are widely used in the prevention and treatment of cardiovascular diseases.[1]

In the realm of drug discovery, particularly in high-throughput screening, this compound serves as an invaluable tool. Its well-characterized mechanism of action and established inhibitory effects on HMG-CoA reductase make it an ideal positive control for assays aimed at identifying new modulators of this key enzyme. Furthermore, understanding its cytotoxic profile is crucial for distinguishing between on-target and off-target effects of novel compounds.

Principle of HMG-CoA Reductase Inhibition Assays

The most common HTS method for measuring HMG-CoA reductase activity is a spectrophotometric assay.[3][4] This assay is based on monitoring the decrease in absorbance of NADPH at 340 nm. HMG-CoA reductase utilizes NADPH as a cofactor to reduce HMG-CoA to mevalonate.[2] The rate of NADPH consumption is directly proportional to the enzymatic activity of HMG-CoA reductase. When an inhibitor like this compound is present, the rate of NADPH oxidation decreases, leading to a slower decline in absorbance at 340 nm.

Signaling Pathway: The Mevalonate Pathway and HMG-CoA Reductase

The following diagram illustrates the central role of HMG-CoA reductase in the mevalonate pathway.

Caption: Inhibition of HMG-CoA Reductase by this compound in the Mevalonate Pathway.

High-Throughput Screening Protocol: HMG-CoA Reductase Inhibition Assay

This protocol is designed for a 96- or 384-well microplate format and is suitable for automated HTS systems.

Materials and Reagents

-

Purified, recombinant HMG-CoA reductase

-

HMG-CoA substrate solution

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

This compound (as a positive control)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96- or 384-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Experimental Workflow

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of Homopravastatin and the Strategy for Including its Putative Metabolites in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Homopravastatin in biological matrices such as plasma. Recognizing that the specific metabolic pathways of this compound are not extensively documented in publicly available literature, this application note presents a foundational methodology for the parent compound and outlines a strategic approach to incorporate its putative metabolites as they are identified. The protocols herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a scientifically rigorous and compliant validation process.[1][2]

Introduction: The Analytical Imperative for this compound

This compound, an analog of Pravastatin, is a member of the statin class of drugs used to lower cholesterol and prevent cardiovascular disease.[3] The therapeutic efficacy and safety of any drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a robust bioanalytical method is paramount for accurately characterizing its pharmacokinetics and understanding its metabolic fate.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and speed.[4] This application note details a comprehensive LC-MS/MS method validation for this compound and provides a framework for the subsequent inclusion of its metabolites.

A Note on Metabolites: As of the writing of this document, the primary metabolites of this compound have not been definitively identified in peer-reviewed literature. However, based on the known metabolic pathways of the structurally similar drug, Pravastatin, we can anticipate that metabolism may occur via hydroxylation and conjugation (e.g., with glutathione).[5] The method development and validation strategy outlined below is designed to be adaptable for the inclusion of such metabolites once their structures are elucidated.

Method Rationale and Overview

The accurate quantification of this compound and its potential metabolites from a complex biological matrix like plasma necessitates a multi-step workflow. This involves efficient extraction of the analytes from plasma proteins and other endogenous components, followed by chromatographic separation and highly selective detection.

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>95% purity)[3]

-

Internal Standard (IS): Pravastatin-d3 or a suitable stable isotope-labeled analog of this compound.

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Ammonium formate, analytical grade

-

Formic acid, analytical grade

-

Ultrapure water

Sample Preparation: A Hybrid Approach for Broad Analyte Recovery

To ensure the efficient extraction of this compound and a range of potential metabolites with varying polarities, a hybrid protein precipitation (PPT) followed by liquid-liquid extraction (LLE) is recommended. PPT effectively removes the bulk of plasma proteins, while LLE provides a cleaner extract by partitioning the analytes into an organic solvent.[6][7][8]

Protocol:

-